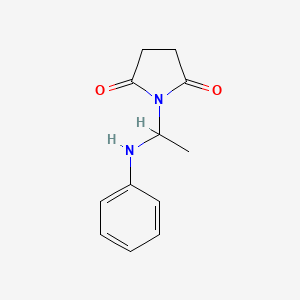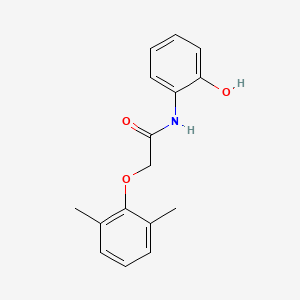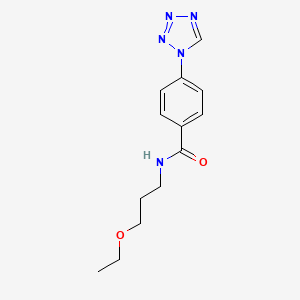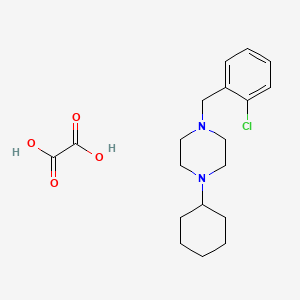
1-(1-anilinoethyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-anilinoethyl)-2,5-pyrrolidinedione, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in the early 1980s and is known for its ability to enhance cognitive function, memory, and learning. Phenylpiracetam has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam is not fully understood. However, it is believed to enhance cognitive function by increasing the activity of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. Phenylpiracetam also increases the density of various receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to have a range of biochemical and physiological effects. It has been shown to increase oxygen and glucose uptake in the brain, which may contribute to its cognitive-enhancing effects. Phenylpiracetam has also been shown to increase the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity product. Phenylpiracetam is also stable and can be stored for extended periods without degradation. However, 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam. One area of interest is the potential therapeutic applications of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam in the treatment of various neurological disorders. Another area of interest is the development of new analogs of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam and its effects on the brain.
Synthesemethoden
Phenylpiracetam is synthesized by modifying the chemical structure of piracetam, another member of the racetam family. The synthesis involves the reaction of piracetam with aniline and acetic anhydride, followed by recrystallization to obtain the final product. The synthesis method is relatively simple and yields high purity 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam.
Wissenschaftliche Forschungsanwendungen
Phenylpiracetam has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to improve cognitive function, memory, and learning in animal models and humans. Phenylpiracetam has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Eigenschaften
IUPAC Name |
1-(1-anilinoethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(13-10-5-3-2-4-6-10)14-11(15)7-8-12(14)16/h2-6,9,13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQJPWYISGDXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=CC=CC=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
![4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine](/img/structure/B5201122.png)

![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)




![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5201187.png)